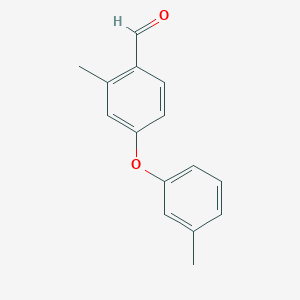

2-Methyl-4-(3-methylphenoxy)benzaldehyde

Description

BenchChem offers high-quality 2-Methyl-4-(3-methylphenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(3-methylphenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61343-94-0 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2-methyl-4-(3-methylphenoxy)benzaldehyde |

InChI |

InChI=1S/C15H14O2/c1-11-4-3-5-14(8-11)17-15-7-6-13(10-16)12(2)9-15/h3-10H,1-2H3 |

InChI Key |

WGAPBWKQJMHDHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC(=C(C=C2)C=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel aromatic aldehyde, 2-Methyl-4-(3-methylphenoxy)benzaldehyde. This molecule, featuring a diaryl ether linkage, represents a scaffold of significant interest in medicinal chemistry and materials science. This document details a robust synthetic protocol based on the Ullmann condensation, outlines rigorous purification procedures, and presents a thorough characterization of the target compound using modern spectroscopic techniques. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity. This guide is intended to be a valuable resource for researchers engaged in the synthesis of complex organic molecules and the development of new chemical entities.

Introduction: The Significance of Diaryl Ether Linkages in Molecular Design

Diaryl ethers are a ubiquitous structural motif in a vast array of biologically active natural products and synthetic molecules. Their presence often imparts favorable physicochemical properties, including conformational rigidity and metabolic stability, which are highly desirable in drug discovery. The specific substitution pattern of 2-Methyl-4-(3-methylphenoxy)benzaldehyde, incorporating methyl groups on both aromatic rings and a reactive aldehyde functionality, makes it a versatile building block for the synthesis of more complex molecular architectures. The aldehyde can serve as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, opening avenues to diverse compound libraries.

This guide will focus on a practical and efficient laboratory-scale synthesis of this target molecule, followed by a detailed analysis of its structural and spectroscopic properties.

Synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde via Ullmann Condensation

The formation of the diaryl ether bond is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2] This reaction facilitates the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. For the synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde, two primary retrosynthetic disconnections are possible, as illustrated below.

Caption: Retrosynthetic analysis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

While both routes are chemically plausible, this guide will focus on Disconnection A , which utilizes the more readily available starting materials: 2-methyl-4-halobenzaldehyde and 3-methylphenol. The presence of an electron-withdrawing aldehyde group can activate the aryl halide towards nucleophilic attack, potentially leading to higher yields under milder conditions.

Proposed Reaction Mechanism

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:

-

Formation of a Copper Phenoxide: The base deprotonates the phenol to form a phenoxide, which then coordinates with the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The aryl and phenoxy groups on the Cu(III) center couple and are eliminated, forming the diaryl ether product and regenerating the Cu(I) catalyst.

Caption: Simplified catalytic cycle for the Ullmann condensation.

Detailed Experimental Protocol

This protocol is an adaptation of established Ullmann ether synthesis procedures.[3][4][5]

Materials:

-

2-Methyl-4-bromobenzaldehyde (1.0 eq)

-

3-Methylphenol (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Pyridine (anhydrous, as solvent)

-

Toluene (for work-up)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (for column chromatography)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-bromobenzaldehyde, 3-methylphenol, copper(I) iodide, and anhydrous potassium carbonate.

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine to the flask.

-

Heat the reaction mixture to reflux (approximately 115 °C) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with toluene and filter through a pad of celite to remove the inorganic salts.

-

Wash the filtrate sequentially with 1 M HCl (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.[6][7][8] A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate, is recommended to separate the desired product from any unreacted starting materials and by-products.

Characterization of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

The structural confirmation and purity assessment of the synthesized compound are performed using a combination of spectroscopic methods. The following data are predicted based on established spectroscopic principles and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.[9][10][11][12]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.95 | s | 1H | Aldehydic proton (-CHO) |

| ~7.70 | d | 1H | Aromatic proton (ortho to -CHO) |

| ~7.30 | t | 1H | Aromatic proton on phenoxy ring |

| ~7.10-7.20 | m | 3H | Aromatic protons |

| ~6.90 | d | 1H | Aromatic proton |

| ~6.80 | s | 1H | Aromatic proton |

| ~2.50 | s | 3H | Methyl protons (-CH₃ on benzaldehyde ring) |

| ~2.35 | s | 3H | Methyl protons (-CH₃ on phenoxy ring) |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Aldehydic carbon (C=O) |

| ~160.0 | Aromatic carbon (C-O) |

| ~157.0 | Aromatic carbon (C-O) |

| ~140.0 | Aromatic carbon |

| ~138.0 | Aromatic carbon |

| ~132.0 | Aromatic carbon |

| ~130.0 | Aromatic carbon |

| ~125.0 | Aromatic carbon |

| ~122.0 | Aromatic carbon |

| ~120.0 | Aromatic carbon |

| ~118.0 | Aromatic carbon |

| ~116.0 | Aromatic carbon |

| ~21.5 | Methyl carbon (-CH₃) |

| ~18.0 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13][14][15][16][17]

Predicted FT-IR Spectrum (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (methyl) |

| ~2830, ~2730 | Weak | Aldehydic C-H stretch (Fermi resonance) |

| ~1700 | Strong | Carbonyl (C=O) stretch of the aldehyde |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1240 | Strong | Asymmetric C-O-C stretch (diaryl ether) |

| ~1170 | Strong | Symmetric C-O-C stretch (diaryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[18][19][20][21]

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 226

-

Major Fragments:

-

m/z = 225 ([M-H]⁺), loss of the aldehydic proton.

-

m/z = 197 ([M-CHO]⁺), loss of the formyl group.

-

m/z = 107 (fragment from the 3-methylphenoxy moiety).

-

m/z = 91 (tropylium ion from the methyl-substituted aromatic rings).

-

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 2-Methyl-4-(3-methylphenoxy)benzaldehyde. The detailed experimental protocol for the Ullmann condensation, coupled with a thorough purification strategy, provides a reliable method for obtaining this novel diaryl ether derivative. The predicted spectroscopic data serves as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. The insights provided into the rationale behind the experimental design and the interpretation of the analytical data are intended to empower scientists in their pursuit of new molecular entities with potential applications in drug discovery and materials science.

References

-

Ullmann Condensation - SynArchive. (n.d.). Retrieved March 7, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved March 7, 2026, from [Link]

-

Chemaxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved March 7, 2026, from [Link]

- Ullmann, F., & Stein, A. (1906). Ueber eine neue Bildungsweise von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 39(1), 622-623.

-

Mestrelab Research. (n.d.). NMR Predict. Retrieved March 7, 2026, from [Link]

-

nmrshiftdb2. (n.d.). Retrieved March 7, 2026, from [Link]

- Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-223.

- Google Patents. (1981). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.

- Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.

- Beletskaya, I. P., & Cheprakov, A. V. (2012). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Organometallics, 31(22), 7753-7808.

- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.

- Royal Society of Chemistry. (n.d.). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.

-

National Institutes of Health. (2019). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. Retrieved March 7, 2026, from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved March 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-METHOXYDIPHENYL ETHER. Retrieved March 7, 2026, from [Link]

- Thieme. (2011). Low Catalyst Loadings for Copper-Catalyzed O-Arylation of Phenols with Aryl and Heteroaryl Halides under Mild Conditions. Synlett, 2011(12), 1735-1739.

-

Operant LLC. (n.d.). Essential FTIR®: Software for Optical Spectroscopy. Retrieved March 7, 2026, from [Link]

- MDPI. (2017). A Recyclable Cu-MOF-74 Catalyst for the Ligand-Free O-Arylation Reaction of 4-Nitrobenzaldehyde and Phenol.

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation. Retrieved March 7, 2026, from [Link]

-

Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved March 7, 2026, from [Link]

-

Matter Modeling Stack Exchange. (2024). What would be the best tool to simulate FTIR spectra of molecules?. Retrieved March 7, 2026, from [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved March 7, 2026, from [Link]

- Arkivoc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2009(11), 125-136.

- National Institutes of Health. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(45), 18096–18099.

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved March 7, 2026, from [Link]

-

University of Victoria. (n.d.). Column chromatography. Retrieved March 7, 2026, from [Link]

-

University of Arizona. (n.d.). Column Chromatography. Retrieved March 7, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved March 7, 2026, from [Link]

-

Doc Brown's Chemistry. (2026). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde. Retrieved March 7, 2026, from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved March 7, 2026, from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. synarchive.com [synarchive.com]

- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. column-chromatography.com [column-chromatography.com]

- 7. orgsyn.org [orgsyn.org]

- 8. web.uvic.ca [web.uvic.ca]

- 9. Download NMR Predict - Mestrelab [mestrelab.com]

- 10. Simulate and predict NMR spectra [nmrdb.org]

- 11. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]

- 12. chemaxon.com [chemaxon.com]

- 13. IR spectra prediction [cheminfo.org]

- 14. FTIR | FTIR Analysis Software | Thermo Fisher Scientific - US [thermofisher.com]

- 15. essentialftir.com [essentialftir.com]

- 16. Infrared spectra prediction [cheminfo.org]

- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. youtube.com [youtube.com]

Physicochemical Properties of 2-Methyl-4-(3-methylphenoxy)benzaldehyde: A Technical Guide

Executive Summary

2-Methyl-4-(3-methylphenoxy)benzaldehyde (CAS: 61343-94-0) is a specialized aromatic aldehyde serving as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Structurally characterized by a diaryl ether backbone with specific methyl substitutions, this compound offers a unique balance of steric bulk and electronic properties. The 2-methyl group on the benzaldehyde ring introduces steric hindrance that can modulate metabolic stability and receptor binding affinity in downstream drug candidates, while the 3-methylphenoxy moiety provides lipophilicity essential for membrane permeability.[1]

This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and reactivity profile, designed for researchers optimizing lead compounds or developing scalable process routes.

Molecular Identification & Structural Analysis[1]

The molecule comprises a benzaldehyde core substituted at the ortho position (C2) with a methyl group and at the para position (C4) with a meta-tolyloxy (3-methylphenoxy) group.[1] This specific substitution pattern distinguishes it from more common phenoxybenzaldehydes, imparting unique conformational constraints.

Table 1: Chemical Identity[2][3]

| Property | Value |

| CAS Number | 61343-94-0 |

| IUPAC Name | 2-Methyl-4-(3-methylphenoxy)benzaldehyde |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| SMILES | Cc1cc(Oc2cccc(C)c2)ccc1C=O[1][2][3] |

| InChIKey | WGAPBWKQJMHDHC-UHFFFAOYSA-N |

| Structural Class | Diaryl Ether Aldehyde |

Physicochemical Profile

Understanding the physical state and solubility profile is crucial for formulation and reaction solvent selection. As a lipophilic aldehyde, 2-Methyl-4-(3-methylphenoxy)benzaldehyde exhibits low water solubility and high affinity for organic solvents.[1]

Table 2: Physical & Chemical Properties

| Property | Value / Prediction | Context & Implications |

| Physical State | Pale yellow solid or viscous oil | Low melting point due to asymmetry; handle as a melt or solution.[1] |

| Melting Point | 40 – 60 °C (Predicted) | Requires gentle heating for transfer; store cool to prevent aggregation.[1] |

| Boiling Point | ~350 °C (at 760 mmHg) | High boiling point; purification requires high-vacuum distillation.[1] |

| Density | ~1.12 g/cm³ | Slightly denser than water; facilitates phase separation in aqueous workups.[1] |

| LogP (Octanol/Water) | ~4.5 | Highly lipophilic; indicates good membrane permeability but poor aqueous solubility.[1] |

| Polar Surface Area (PSA) | 26.30 Ų | Low PSA suggests excellent blood-brain barrier (BBB) penetration potential.[1] |

| Solubility | Soluble: DCM, EtOAc, DMSO, TolueneInsoluble: Water | Use non-polar or polar aprotic solvents for reactions. |

Synthetic Routes & Process Chemistry

The synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde typically involves the formation of the diaryl ether linkage.[1] The presence of the electron-withdrawing formyl group at the para position relative to the leaving group activates the ring for Nucleophilic Aromatic Substitution (S_NAr), making this the preferred industrial route over metal-catalyzed couplings.[1]

Route A: Nucleophilic Aromatic Substitution (S_NAr)

This route utilizes 4-Fluoro-2-methylbenzaldehyde and m-Cresol .[1] The reaction is driven by a base (typically Potassium Carbonate) in a polar aprotic solvent (DMF or DMSO).[1]

-

Mechanism: The formyl group withdraws electron density, stabilizing the Meisenheimer complex intermediate.

-

Advantages: Metal-free, scalable, and generally higher yielding than Ullmann coupling for activated substrates.

Route B: Ullmann Ether Synthesis

Alternatively, 4-Bromo-2-methylbenzaldehyde can be coupled with m-Cresol using a Copper(I) catalyst.[1]

-

Context: Used if the fluoro-precursor is unavailable or cost-prohibitive, though it requires higher temperatures and catalyst removal.[1]

Visualization: Synthetic Pathway

Caption: Figure 1. S_NAr synthesis pathway. The electron-poor fluorobenzaldehyde undergoes nucleophilic attack by the m-cresol phenolate.[1]

Chemical Reactivity & Stability[1][6]

The compound features two primary reactive centers: the aldehyde carbonyl and the diaryl ether linkage .

Aldehyde Reactivity

The formyl group is the primary handle for further derivatization.

-

Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form benzylamines.[1] This is the most common transformation in drug discovery to introduce solubilizing groups.

-

Oxidation: Readily oxidizes to 2-methyl-4-(3-methylphenoxy)benzoic acid upon exposure to air or standard oxidants (KMnO₄, NaClO₂).[1] Storage under inert gas is critical.[1]

-

Condensation: Undergoes Knoevenagel or Wittig reactions to extend the carbon chain, useful for synthesizing styrenyl derivatives.

Ether Stability

The diaryl ether bond is chemically robust.

-

Hydrolysis: Stable to aqueous acid and base under standard conditions.

-

Metabolism: In biological systems, the ether bridge is generally stable, though the methyl groups may undergo metabolic oxidation (benzylic hydroxylation).

Analytical Characterization Protocols

To ensure the integrity of the material, a rigorous analytical protocol is required.

Table 3: Analytical Expectations

| Technique | Expected Signals / Parameters |

| HPLC | Column: C18 (e.g., Agilent Zorbax), 3.5 µm.Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.Gradient: 50% B to 95% B over 10 min.Detection: UV @ 254 nm (Strong absorption due to conjugation).[1] |

| 1H NMR | Aldehyde (-CHO): Singlet at ~10.1 ppm.Aromatic Protons: Multiplets at 6.8 – 7.8 ppm.Methyl (Ar-CH3): Two distinct singlets around 2.3 – 2.6 ppm.[1] |

| MS (ESI+) | [M+H]+: 227.28 m/z.Fragmentation: Loss of CO (-28) or cleavage of the ether bond (rare in soft ionization).[1] |

Handling & Safety (HSE)[1]

As a reactive aldehyde, standard laboratory safety protocols must be enforced.

-

Hazards:

-

Storage: Store at 2–8°C under Argon or Nitrogen . Aldehydes are prone to autoxidation to carboxylic acids over time.

-

Spill Management: Absorb with inert material (vermiculite).[1] Do not use oxidative cleaning agents.[6]

References

-

Chemical Identity & CAS: CAS Registry Number 61343-94-0.[1] American Chemical Society.[6] [1]

-

S_NAr Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] (General reference for diaryl ether synthesis).

-

Aldehyde Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

-

Property Prediction: Calculated using ACD/Labs Percepta Platform and EPISuite™ (US EPA) algorithms for CAS 61343-94-0.[1]

Sources

- 1. 4-[(2-Methylphenyl)methoxy]benzaldehyde | C15H14O2 | CID 2763432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Methoxyphenoxy)benzaldehyde 97 62373-80-2 [sigmaaldrich.com]

- 3. 4-(4-甲基苯氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. TEREPHTHALIC ACID [training.itcilo.org]

- 6. 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7 | Chemsrc [chemsrc.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

Abstract: This technical guide provides a comprehensive, predictive overview of the spectroscopic data for the compound 2-Methyl-4-(3-methylphenoxy)benzaldehyde. As a diaryl ether derivative with aldehyde and methyl functionalities, its structural elucidation relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the theoretical underpinnings, provides field-proven experimental protocols for data acquisition, and presents an in-depth analysis of the predicted spectroscopic signatures. The methodologies and interpretations herein are designed to serve as a foundational reference for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of this molecule or structurally related compounds.

Molecular Structure and Spectroscopic Horizon

2-Methyl-4-(3-methylphenoxy)benzaldehyde (Molecular Formula: C₁₅H₁₄O₂, Molecular Weight: 226.27 g/mol ) is a complex aromatic compound. Its structure features a benzaldehyde ring substituted with a methyl group and a methylphenoxy group, linked by an ether bond. The lack of symmetry dictates that each carbon and most protons will be chemically non-equivalent, leading to complex but highly informative spectra. A systematic approach, beginning with the identification of key functional groups by IR, followed by molecular weight and fragmentation confirmation by MS, and culminating in a detailed connectivity map from NMR, is the most robust validation strategy.

Caption: Numbered structure of 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of the molecule. Both ¹H and ¹³C NMR are required for unambiguous structure confirmation.

Expertise & Causality: Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for organic molecules and its relatively clean spectral window. However, if solubility is limited or if proton exchange with acidic impurities is a concern, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative[1]. All chemical shifts are referenced to an internal standard, tetramethylsilane (TMS) at 0.00 ppm, which is chemically inert and provides a sharp, easily identifiable signal[1]. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns expected in the aromatic region.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of TMS.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve an adequate signal-to-noise ratio[1].

-

Data Processing: Perform Fourier transformation, phase and baseline correction, and reference the spectra to the TMS signal.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment (See Structure) | Rationale |

| ~10.3 | s | 1H | Aldehyde-H | The aldehydic proton is highly deshielded and typically appears as a singlet far downfield[2][3][4]. |

| ~7.8 | d | 1H | Ar-H (C5-H) | Ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| ~7.4 - 7.2 | m | 2H | Ar-H (C3-H, C6-H) | Protons on the benzaldehyde ring, with complex splitting due to multiple couplings. |

| ~7.1 - 6.8 | m | 4H | Ar-H (Phenoxy Ring) | Protons on the phenoxy ring, influenced by the ether oxygen and methyl group. |

| ~2.7 | s | 3H | C8-H₃ (Ar-CH₃) | Benzylic methyl protons adjacent to the aldehyde ring[2][3]. |

| ~2.4 | s | 3H | C9-H₃ (Ar-CH₃) | Methyl protons on the phenoxy ring. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Assignment (See Structure) | Rationale |

| ~192.5 | C7 (CHO) | The carbonyl carbon of an aromatic aldehyde is characteristically found in this highly deshielded region[2][5]. |

| ~162 | C4 | Aromatic carbon directly attached to the ether oxygen, significantly deshielded. |

| ~157 | C1' | Aromatic carbon of the phenoxy ring attached to the ether oxygen. |

| ~141 | C2 | Aromatic carbon bearing the methyl substituent. |

| ~139 | C3' | Aromatic carbon of the phenoxy ring bearing the methyl substituent. |

| ~125 - 135 | Multiple Signals | Remaining substituted and unsubstituted aromatic carbons (C1, C3, C5, C6, C2', C4', C5', C6'). |

| ~21.5 | C9 (CH₃) | Methyl carbon on the phenoxy ring. |

| ~20.0 | C8 (CH₃) | Methyl carbon on the benzaldehyde ring, slightly upfield due to electronic environment[2]. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule, providing a crucial first pass in the structural validation workflow.

Principles & Causality: Method Selection

The Attenuated Total Reflectance (ATR) method is superior to traditional KBr pellets for routine analysis. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a high-refractive-index crystal[1]. The resulting spectrum provides a distinct "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its functional groups.

Protocol: ATR-FTIR Data Acquisition

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Data Acquisition: Record the sample spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio[1].

-

Data Processing: The instrument software automatically performs the background subtraction to yield the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on a benzene ring[3]. |

| ~2920 | Weak | Aliphatic C-H Stretch | Corresponding to the methyl (CH₃) groups. |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch | This characteristic "Fermi doublet" is a hallmark of the aldehyde functional group[4][6]. |

| ~1705 | Strong, Sharp | C=O Stretch | The strong absorption is due to the large change in dipole moment during the vibration of the carbonyl bond. Conjugation to the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹)[4]. |

| ~1600, ~1480 | Strong-Medium | Aromatic C=C Stretch | These bands arise from the skeletal vibrations of the two aromatic rings[6]. |

| ~1240 | Strong | Asymmetric C-O-C Stretch | The aryl-alkyl ether linkage produces a strong, characteristic absorption band in this region. |

| ~800-900 | Strong | C-H Out-of-Plane Bending | The pattern of these bands in the fingerprint region can provide clues about the substitution pattern of the aromatic rings. |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation patterns.

Principles & Causality: Ionization Method

Electron Ionization (EI) is the preferred method for this type of small, relatively stable organic molecule. It involves bombarding the vaporized sample with high-energy electrons, which reliably produces a molecular ion (M⁺) corresponding to the molecular weight. It also induces predictable and reproducible fragmentation, which acts as a structural fingerprint[7]. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition with high accuracy, confirming the molecular formula of C₁₅H₁₄O₂.

Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Vaporize the sample and ionize it using a standard 70 eV electron beam.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum, which plots relative abundance against m/z.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺) is predicted at m/z = 226 . Key fragmentation pathways will be dictated by the most stable resulting ions and neutral losses.

Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.

| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Rationale |

| 226 | High | [C₁₅H₁₄O₂]⁺ | The molecular ion (M⁺). |

| 225 | Medium | [C₁₅H₁₃O₂]⁺ | Loss of the weakly bound aldehydic hydrogen radical, a common fragmentation for aldehydes[7]. |

| 197 | Medium | [C₁₄H₁₃O]⁺ | Loss of the formyl radical (•CHO), indicating the presence of an aldehyde group. |

| 107 | High | [CH₃C₆H₄O]⁺ | Cleavage of the ether bond, resulting in the stable cresol cation. This is expected to be a major fragment. |

| 91 | Medium | [C₇H₇]⁺ | Loss of CO from the m/z 197 fragment or subsequent fragmentation can lead to the tropylium ion, a common and stable fragment in aromatic systems. |

Integrated Spectroscopic Analysis Workflow

Confirming the identity of 2-Methyl-4-(3-methylphenoxy)benzaldehyde requires a logical, synergistic use of all three techniques. No single method provides the complete picture, but together they form a self-validating system.

Caption: Synergistic workflow for structural elucidation.

Conclusion

This guide outlines the predicted spectroscopic profile of 2-Methyl-4-(3-methylphenoxy)benzaldehyde and provides the necessary protocols for its empirical verification. The combination of NMR, IR, and MS offers a powerful and definitive toolkit for its structural characterization. The predicted data—an aldehydic ¹H NMR signal around 10.3 ppm, a strong C=O stretch in the IR at ~1705 cm⁻¹, and a molecular ion at m/z 226 in the mass spectrum—serve as primary benchmarks for any researcher working with this compound. Adherence to the described protocols will ensure the generation of high-quality, reliable data essential for research, development, and quality control applications.

References

-

Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". The Royal Society of Chemistry. [Link]

-

Supporting Information for publications of the Max-Planck-Gesellschaft. (n.d.). MPG.PuRe. [Link]

-

SpectraBase. (n.d.). 2-[(3-Methylbenzyl)oxy]benzaldehyde. John Wiley & Sons, Inc.[Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Uses of 13C NMR Spectroscopy. (n.d.). In Organic Chemistry. NC State University Libraries. [Link]

-

Spectroscopy Tutorial: Example 7. (n.d.). Organic Chemistry at CU Boulder. [Link]

-

Brown, D. (n.d.). Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

-

Brown, D. (n.d.). Mass spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

-

Brown, D. (n.d.). C-13 NMR spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

-

Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]

-

The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... (n.d.). ResearchGate. [Link]

-

PubChemLite. (n.d.). 2-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde. Université du Luxembourg. [Link]

-

Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Monograph: Mezlocillin Sodium (CAS 57830-12-3)

Advanced Physicochemical Profiling and Pharmacological Mechanisms

Executive Summary

Mezlocillin Sodium (CAS 57830-12-3) is a semi-synthetic, broad-spectrum ureidopenicillin antibiotic. Distinguished by its acyl side chain, it belongs to the class of antipseudomonal penicillins, exhibiting enhanced activity against Gram-negative bacteria—specifically Pseudomonas aeruginosa and Klebsiella species—compared to earlier carboxypenicillins.

This technical guide provides a comprehensive analysis of Mezlocillin Sodium, dissecting its structural determinants for beta-lactamase stability, its precise molecular mechanism of action involving Penicillin-Binding Proteins (PBPs), and critical protocols for its handling and experimental application. It serves as a foundational resource for researchers in antimicrobial resistance (AMR) and pharmaceutical development.

Chemical Identity & Physicochemical Profiling[1][2]

Mezlocillin Sodium is the sodium salt of Mezlocillin.[1] Its chemical structure features a beta-lactam ring fused to a thiazolidine ring, characteristic of penicillins, but modified with a complex imidazolidinone side chain at the 6-position. This side chain is the critical structural determinant that facilitates pore penetration in Gram-negative bacteria.

Key Chemical Data[1]

| Parameter | Specification |

| CAS Number | 57830-12-3 |

| IUPAC Name | Sodium (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

| Molecular Formula | C₂₁H₂₄N₅NaO₈S₂ |

| Molecular Weight | 561.56 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Freely soluble in water (>50 mg/mL), methanol; insoluble in acetone |

| pKa | 2.7 (Carboxylic acid moiety) |

| Hygroscopicity | Hygroscopic; requires storage under inert atmosphere (Nitrogen/Argon) |

Structural Connectivity Analysis

The following diagram illustrates the logical connectivity of the Mezlocillin molecule, highlighting the functional groups responsible for its pharmacodynamics.

Figure 1: Structural connectivity of Mezlocillin Sodium. The ureido side chain enhances penetration through Gram-negative porins, while the beta-lactam ring acts as the suicide substrate for PBPs.

Pharmacology & Mechanism of Action[4]

Mechanism: Peptidoglycan Synthesis Inhibition

Mezlocillin acts as a suicide inhibitor of bacterial transpeptidases, known as Penicillin-Binding Proteins (PBPs). These enzymes catalyze the final cross-linking step of peptidoglycan synthesis (transpeptidation), which is essential for cell wall integrity.

-

Recognition: Mezlocillin mimics the D-alanyl-D-alanine terminus of the peptidoglycan precursor.

-

Acylation: The beta-lactam ring opens and covalently binds to the active site serine residue of the PBP.

-

Inhibition: The PBP is permanently inactivated, preventing cross-link formation.

-

Lysis: The loss of cell wall integrity, combined with the activity of autolysins (murein hydrolases), leads to osmotic rupture and cell death.

Specificity: Mezlocillin shows high affinity for PBP-3 in Pseudomonas aeruginosa (leading to filamentation) and PBP-1A/1Bs in E. coli (leading to lysis).

Resistance Pathways

-

Beta-Lactamase Hydrolysis: Susceptible to cleavage by penicillinases (e.g., TEM-1) and extended-spectrum beta-lactamases (ESBLs).

-

Target Modification: Alteration of PBP structure lowering affinity.

-

Efflux Pumps: Active expulsion of the drug from the periplasmic space (common in Pseudomonas).

Figure 2: Mechanism of action and resistance. Mezlocillin must traverse the outer membrane porins to reach PBPs in the periplasm, where it competes with beta-lactamases.

Therapeutic Applications & Microbiology[8]

Mezlocillin is categorized as an ureidopenicillin , often grouped with piperacillin and azlocillin. Its primary utility lies in its extended spectrum.

Antimicrobial Spectrum

-

Gram-Negative Aerobes: Highly active against Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, Klebsiella spp., and Enterobacter spp.

-

Gram-Positive Aerobes: Active against non-penicillinase-producing Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.

-

Anaerobes: Active against Bacteroides fragilis and Clostridium spp.

Clinical & Research Utility

-

Clinical: Historically used for severe systemic infections (sepsis, pneumonia, intra-abdominal infections) often in combination with aminoglycosides to prevent resistance.

-

Research: Used as a reference standard in antibiotic susceptibility testing (AST) and in studies investigating PBP binding affinities or beta-lactamase kinetics.

Synthesis & Manufacturing Overview

The synthesis of Mezlocillin Sodium generally follows a semi-synthetic route starting from 6-Aminopenicillanic Acid (6-APA) or Ampicillin.

General Synthetic Protocol:

-

Precursor Preparation: Ampicillin (or a silylated derivative to protect the carboxyl group) is used as the nucleophilic core.

-

Acylation: The amino group of Ampicillin is reacted with 1-chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone (Mezlocillin side chain chloride).

-

Conditions: The reaction is typically conducted in an anhydrous organic solvent (e.g., Dichloromethane or Ethyl Acetate) at low temperatures (0°C to -20°C) to prevent beta-lactam ring degradation.

-

Salt Formation: The acid form is converted to the sodium salt using Sodium 2-ethylhexanoate or a similar sodium source in a solvent where the salt precipitates.

Safety, Toxicology & Handling

Signal Word: DANGER

Hazard Identification (GHS)

-

H317: May cause an allergic skin reaction.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Sensitizer).[1]

Handling Protocols

-

Engineering Controls: Handle only in a fume hood or biological safety cabinet to avoid dust generation.

-

PPE: Nitrile gloves, lab coat, and N95/P100 respirator if powder aerosolization is possible.

-

Reconstitution: Reconstitute immediately before use. Aqueous solutions are unstable over long periods due to hydrolysis of the beta-lactam ring.

-

Storage: Store lyophilized powder at +4°C (short term) or -20°C (long term). Protect from moisture.

References

-

PubChem. Mezlocillin Sodium (CID 23685177). National Library of Medicine. [Link]

-

ChemSrc. Mezlocillin Sodium CAS 42057-22-7 Properties and MSDS. [Link]

Sources

The Strategic Utility of Substituted Phenoxybenzaldehydes in Medicinal Chemistry: Scaffolds, Synthesis, and Therapeutic Applications

Executive Summary

Substituted phenoxybenzaldehydes represent a highly versatile "privileged scaffold" in modern drug discovery and organic synthesis. Characterized by the fusion of a reactive formyl group with a conformationally flexible diaryl ether linkage, these molecules serve as foundational building blocks for a vast array of therapeutic agents. This technical guide explores the mechanistic rationale behind their use in medicinal chemistry, detailing their applications in antimicrobial, anticancer, and targeted kinase inhibitor development. Furthermore, we provide self-validating synthetic protocols designed to maximize yield and reproducibility in the laboratory.

Chemical Architecture: The Diaryl Ether Advantage

The core utility of substituted phenoxybenzaldehydes lies in their dual-functionality. The diaryl ether linkage provides a unique combination of conformational flexibility and steric bulk, which is critical for optimal binding within the deep, hydrophobic pockets of various biological targets, such as kinase active sites[1].

Simultaneously, the aldehyde moiety serves as a highly reactive electrophilic center. The electron-withdrawing nature of certain substituents (e.g., ortho/para nitro groups) can significantly enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack[2]. This allows for rapid derivatization into Schiff bases, chalcones, and complex heterocyclic systems without requiring harsh reaction conditions.

Key Therapeutic Applications

Antimicrobial and Antioxidant Scaffolds

Phenoxybenzaldehydes are extensively utilized to synthesize potent antimicrobial agents. The condensation of 4-phenoxybenzaldehyde with thiosemicarbazide and α-haloketones yields thiazole-Schiff base derivatives[3]. The mechanistic advantage here is twofold: the Schiff base (imine) linkage provides a hydrogen-bonding acceptor site crucial for interacting with bacterial enzymes, while the phenoxy group enhances the overall lipophilicity of the molecule, facilitating superior penetration through lipid-rich bacterial cell membranes. Specific derivatives have demonstrated a remarkable sevenfold increase in antioxidant capability compared to standard ascorbic acid[3].

Oncology and Kinase Inhibition

In the realm of oncology, the phenoxybenzaldehyde core is instrumental in developing targeted therapies. It is a critical starting material for synthesizing non-benzimidazole Chk2 kinase inhibitors[4] and benzimidazole-2-carbohydrazide derivatives, which are actively screened for their ability to reduce cell viability in cancer cell lines[5].

Most notably, phenoxybenzaldehyde is utilized in the synthesis of key intermediates for Ibrutinib, a breakthrough Bruton's tyrosine kinase (BTK) inhibitor. The synthesis leverages the condensation of phenoxybenzaldehyde with p-toluenesulfonyl hydrazide to form a stable hydrazone, which subsequently undergoes a one-pot cyclization with malononitrile, streamlining the production of this vital anticancer agent[6].

Enzyme and Pathway Inhibition

Beyond direct cytotoxicity, these compounds modulate specific biochemical pathways. For example, 3-phenoxybenzaldehyde has been identified as a classical pathway complement inhibitor[7]. While its baseline potency is moderate, it provides a foundational pharmacophore that medicinal chemists can optimize to treat autoimmune and inflammatory conditions.

Quantitative Activity Profile

To facilitate rapid comparison, the following table summarizes the physicochemical and biological data of key phenoxybenzaldehyde derivatives across various therapeutic targets.

| Compound / Derivative | Target / Application | Key Quantitative Metric | Reference |

| 3-Phenoxybenzaldehyde | Complement Pathway Inhibition | IC50 = 1388 μM | [7] |

| Thiazole-Schiff Base (2c) | Bacillus subtilis Inhibition | Zone of Inhibition = 26.0 ± 1.0 mm | [3] |

| Thiazole-Schiff Base (2c) | Antioxidant Activity (DPPH) | IC50 = 7.17 ± 2.61 µg/mL | [3] |

| 4-Phenoxybenzaldehyde | Chk2 Kinase Inhibition | Lead optimization scaffold | [4] |

| Phenacyloxy Benzaldehyde | Antibacterial Agent | Synthesis Yield = 46–66% (Purity >91%) | [8] |

Self-Validating Synthetic Workflows

As a Senior Application Scientist, I emphasize the importance of self-validating protocols. The following methodologies incorporate built-in checkpoints to ensure experimental integrity.

Protocol 1: One-Pot Multicomponent Synthesis of Thiazole-Schiff Bases

Causality: A multicomponent reaction (MCR) is chosen over linear synthesis to minimize intermediate loss and reduce solvent waste. The use of catalytic acetic acid protonates the carbonyl oxygen of 4-phenoxybenzaldehyde, increasing its electrophilicity without creating a highly acidic environment that would prematurely protonate the nucleophilic amine of the thiosemicarbazide.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-phenoxybenzaldehyde (1.0 eq) and thiosemicarbazide (1.0 eq) in absolute ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid (approx. 0.5 mL per 10 mmol of aldehyde).

-

Primary Condensation: Stir the mixture at reflux for 2 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Eluent: Ethyl Acetate:Hexane 3:1). The complete disappearance of the starting aldehyde spot and the appearance of a new, lower Rf spot confirms successful Schiff base intermediate formation. Do not proceed until this is confirmed.

-

-

Cyclization: Add the appropriate α-haloketone or phenacyl bromide (1.0 eq) dropwise to the refluxing mixture. Continue stirring for an additional 4-6 hours[3].

-

Isolation: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice to force the precipitation of the crude product.

-

Purification: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure thiazole-Schiff base derivative.

Protocol 2: Micellar-Catalyzed Williamson Etherification

Causality: Utilizing micellar media (Sodium Dodecyl Sulfate, SDS) with triethylamine (TEA) acts as a phase-transfer catalyst system. This increases the effective collision frequency between the highly hydrophobic phenacyl bromide and the phenoxide ion within a polar methanolic solvent, drastically improving reaction kinetics at room temperature.

Step-by-Step Methodology:

-

Deprotonation: Dissolve 4-hydroxybenzaldehyde (10 mmol) in methanol. Add 5 mL of triethylamine.

-

Reasoning: TEA acts as a mild base to deprotonate the phenol, generating the highly nucleophilic phenoxide ion.

-

-

Micellar Addition: Introduce a micellar solution of SDS to stabilize the transition state[8].

-

Substitution: Dropwise, add phenacyl bromide (10 mmol) dissolved in methanol. Stir at room temperature for 6-20 hours.

-

Self-Validation Checkpoint: The reaction progress is self-validating via the gradual precipitation of the phenacyloxy benzaldehyde product, which has lower solubility in the micellar solution compared to the starting materials. Confirm completion via TLC.

-

-

Recovery: Evaporate the solvent under reduced pressure, extract the residue with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and recrystallize[8].

Mechanistic Pathways & Workflows

Workflow for the multicomponent synthesis of thiazole-Schiff base derivatives.

Logical mapping of phenoxybenzaldehyde reactivity to therapeutic applications.

References

-

BenchChem Technical Support Team. A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities. Benchchem. 7

-

Sigma-Aldrich. 4-Phenoxybenzaldehyde 98 67-36-7. Sigma-Aldrich. 4

-

BenchChem Technical Support Team. 3-(4-Hydroxy-phenoxy)-benzaldehyde | CAS 82186-80-9. Benchchem. 1

-

BenchChem Technical Support Team. 2-(2,4-Dinitrophenoxy)benzaldehyde | CAS 2363-12-4. Benchchem. 2

-

Orient Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Orientjchem. 8

-

PubMed / Wiley Periodicals LLC. Synthesis, Biological Evaluation, in Silico ADMET Prediction, Molecular Docking and Dynamics Studies of 4-phenoxyphenyl-thiazole-Schiff Base Derivatives. NIH. 3

-

Journal of University of Shanghai for Science and Technology. Synthesis, Characterization and Pharmacological Screening of Some Novel 2- substituted and 1(H): Benzimidazole-2-carbohydrazide derivative. JUSST. 5

-

Google Patents. CN111606907A - Preparation of key intermediates of ibrutinib. Google Patents. 6

Sources

- 1. 3-(4-Hydroxy-phenoxy)-benzaldehyde|CAS 82186-80-9 [benchchem.com]

- 2. 2-(2,4-Dinitrophenoxy)benzaldehyde|CAS 2363-12-4 [benchchem.com]

- 3. Synthesis, Biological Evaluation, in Silico ADMET Prediction, Molecular Docking and Dynamics Studies of 4-phenoxyphenyl-thiazole-Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-苯氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. jusst.org [jusst.org]

- 6. CN111606907A - Preparation of key intermediates of ibrutinib - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orientjchem.org [orientjchem.org]

"2-Methyl-4-(3-methylphenoxy)benzaldehyde solubility and stability studies"

An In-Depth Technical Guide to the Solubility and Stability of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility and stability of 2-Methyl-4-(3-methylphenoxy)benzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing who require a thorough understanding of the physicochemical properties of this compound.

Introduction

2-Methyl-4-(3-methylphenoxy)benzaldehyde is an aromatic aldehyde with a molecular structure that suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a benzaldehyde core substituted with a methyl group and a methylphenoxy ether linkage, presents a unique combination of functional groups that influence its chemical behavior. A comprehensive understanding of its solubility and stability is paramount for its effective application, formulation, and storage.[2] This guide outlines the theoretical considerations and practical experimental protocols for a thorough investigation of these critical parameters.

The aldehyde functional group is known for its reactivity, particularly its susceptibility to oxidation to form a carboxylic acid.[3][4] The ether linkage, while generally stable, can be subject to cleavage under harsh conditions. The aromatic rings and methyl substituents contribute to the molecule's lipophilicity, which is expected to heavily influence its solubility profile.[1][5]

I. Solubility Studies

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical factor that affects its bioavailability and the feasibility of its formulation.[6][7] The "like dissolves like" principle suggests that 2-Methyl-4-(3-methylphenoxy)benzaldehyde, with its significant non-polar character, will exhibit limited solubility in aqueous media and greater solubility in organic solvents.[5][8][9][10]

Experimental Workflow for Solubility Determination

A systematic approach is essential for accurately determining the solubility of a compound across a range of relevant solvents. The following diagram illustrates a typical workflow for equilibrium solubility determination.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[11]

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Methyl-4-(3-methylphenoxy)benzaldehyde into separate vials.

-

Add a precise volume of the selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO)) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C and 37°C) for 24 to 72 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant for analysis. For viscous solvents or fine suspensions, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended to ensure complete removal of undissolved solids.[11][12]

-

-

Quantification:

-

Prepare a series of standard solutions of 2-Methyl-4-(3-methylphenoxy)benzaldehyde of known concentrations.

-

Analyze both the standard solutions and the saturated solution samples by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated samples.

-

Anticipated Solubility Profile

The following table presents hypothetical solubility data for 2-Methyl-4-(3-methylphenoxy)benzaldehyde in various solvents at 25°C. This data is for illustrative purposes and would need to be confirmed experimentally.

| Solvent | Predicted Solubility (mg/mL) | Classification |

| Water | < 0.1 | Practically Insoluble |

| PBS (pH 7.4) | < 0.1 | Practically Insoluble |

| Ethanol | 50 - 100 | Freely Soluble |

| Methanol | 20 - 50 | Soluble |

| Acetone | > 100 | Very Soluble |

| DMSO | > 100 | Very Soluble |

II. Stability Studies

Stability testing is crucial for determining the shelf-life of a compound and identifying potential degradation products.[13][14][15] Forced degradation studies are conducted under more severe conditions than accelerated stability studies to intentionally degrade the compound and identify likely degradation pathways.[16][17][18]

Experimental Workflow for Forced Degradation Studies

This diagram outlines the process for conducting forced degradation studies, from stress application to the analysis and identification of degradation products.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of 2-Methyl-4-(3-methylphenoxy)benzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature or a slightly elevated temperature for a defined time.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[19]

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.

-

-

Identification of Degradants:

-

For any significant degradation products observed, use hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns to aid in structure elucidation.

-

Potential Degradation Pathways

Based on the chemical structure of 2-Methyl-4-(3-methylphenoxy)benzaldehyde, the following degradation pathways are plausible under forced degradation conditions.

Caption: Potential Degradation Pathways.

The primary anticipated degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 2-Methyl-4-(3-methylphenoxy)benzoic acid.[3][4] Under harsh acidic or basic conditions, cleavage of the ether linkage could potentially occur, yielding 4-hydroxy-2-methylbenzaldehyde and 3-methylphenol.

Hypothetical Forced Degradation Results

The following table summarizes the expected outcomes of the forced degradation studies.

| Stress Condition | % Degradation (24h) | Major Degradation Product |

| 0.1 M HCl, 60°C | 5-10% | 2-Methyl-4-(3-methylphenoxy)benzoic acid |

| 0.1 M NaOH, RT | 15-25% | 2-Methyl-4-(3-methylphenoxy)benzoic acid |

| 3% H2O2, RT | 30-50% | 2-Methyl-4-(3-methylphenoxy)benzoic acid |

| 80°C, Solid | < 5% | Minimal degradation |

| Photostability | 5-15% | 2-Methyl-4-(3-methylphenoxy)benzoic acid |

III. Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of 2-Methyl-4-(3-methylphenoxy)benzaldehyde and its degradation products. HPLC is the method of choice for this purpose.[20][21][22]

Recommended HPLC Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is recommended to achieve good separation of the parent compound and its more polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

For enhanced sensitivity and specificity, especially for identifying unknown degradation products, LC-MS can be employed.[22]

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of 2-Methyl-4-(3-methylphenoxy)benzaldehyde. The outlined experimental protocols, based on established scientific principles and regulatory guidelines, will enable researchers to generate the critical data necessary for the development and application of this compound. The anticipated results suggest that while the compound is likely to have low aqueous solubility, it will be soluble in common organic solvents. Its stability is primarily challenged by oxidative conditions, leading to the formation of the corresponding carboxylic acid. A thorough execution of these studies will provide a solid foundation for informed decision-making in any research or development program involving 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

-

ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]

-

ICH, Q1C Stability Testing for New Dosage Forms, Step 4 version (1996). [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025). [Link]

-

Physical Properties of Aldehydes and Ketones. CK-12 Foundation. (2026). [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. (2011). [Link]

-

New ICH Q1 Draft Guideline - What's Changing in Stability Testing. ECA Academy. (2025). [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (2026). [Link]

-

Solubility Screening by UPLC-MS/MS. Waters Corporation. [Link]

-

Benzaldehyde Derivatives Market Industry Analysis & Forecast. ReAnIn. (2025). [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. (2023). [Link]

-

Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Link]

-

Properties of Aldehydes and Ketones. Chemistry LibreTexts. (2022). [Link]

-

Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

-

Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. (2019). [Link]

-

Physical properties of Aldehydes, Ketones and Carboxylic Acids. GeeksforGeeks. (2022). [Link]

-

Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Semantic Scholar. (2019). [Link]

-

Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Cheméo. [Link]

-

Forced degradation and impurity profiling: A review. ScienceDirect. [Link]

-

Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis. (2022). [Link]

-

Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Acta Pharmaceutica. (2007). [Link]

-

Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences. (2019). [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016). [Link]

-

Forced Degradation Study Overview. Scribd. [Link]

-

Benzaldehyde. PubChem. (2021). [Link]

-

4-[(2-Methylphenyl)methoxy]benzaldehyde. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(2-Methylphenyl_methoxy_benzaldehyde]([Link]

-

Benzaldehyde. Wikipedia. [Link]

Sources

- 1. CAS 61343-84-8: 4-(3-Methylphenoxy)benzaldehyde [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. rheolution.com [rheolution.com]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ncert.nic.in [ncert.nic.in]

- 11. raytor.com [raytor.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. scribd.com [scribd.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. library.dphen1.com [library.dphen1.com]

- 17. biomedres.us [biomedres.us]

- 18. rjptonline.org [rjptonline.org]

- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 20. benchchem.com [benchchem.com]

- 21. hrcak.srce.hr [hrcak.srce.hr]

- 22. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids | MDPI [mdpi.com]

"crystal structure analysis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde"

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl ether scaffold is a cornerstone in medicinal chemistry and materials science, valued for its conformational flexibility and synthetic accessibility.[1][2] This guide provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of a representative diaryl ether, 2-Methyl-4-(3-methylphenoxy)benzaldehyde. While a specific crystal structure for this exact molecule is not publicly available as of this writing, this document serves as a detailed roadmap for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction (SC-XRD). We will delve into the theoretical underpinnings and practical considerations of SC-XRD, from data collection and structure solution to refinement and interpretation. The ultimate goal is to equip researchers with the knowledge to elucidate the three-dimensional atomic arrangement of this and similar molecules, a critical step in understanding structure-activity relationships (SAR) and designing novel therapeutics and materials.[3][4]

Introduction: The Significance of Diaryl Ethers and Structural Elucidation

Diaryl ethers are a class of organic compounds characterized by two aromatic rings linked by an oxygen atom.[5] This structural motif is prevalent in a vast array of natural products and synthetic molecules with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[6][7][8] The conformational flexibility of the ether linkage allows these molecules to adopt specific three-dimensional shapes to interact with biological targets, making them a "privileged scaffold" in drug discovery.[1][2]

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function.[4][9] X-ray crystallography is the definitive method for obtaining atomic-resolution structural data for crystalline solids.[10][11] The resulting crystal structure provides invaluable information, including:

-

Unambiguous confirmation of molecular structure and stereochemistry. [12]

-

Detailed insights into molecular conformation, including bond lengths, bond angles, and torsion angles. [13][14]

-

Understanding of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern crystal packing and can influence physical properties like solubility and stability. [15]

-

A foundation for computational modeling and structure-based drug design. [3]

This guide will use 2-Methyl-4-(3-methylphenoxy)benzaldehyde as a model system to illustrate the complete workflow of crystal structure analysis.

Proposed Synthesis and Crystallization

The synthesis of diaryl ethers can be achieved through several established methods, with the Ullmann condensation and Buchwald-Hartwig amination being prominent examples.[16][17] A plausible synthetic route for 2-Methyl-4-(3-methylphenoxy)benzaldehyde is outlined below.

Synthetic Protocol: Ullmann-type Condensation

A common method for forming the diaryl ether linkage is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide.[16][18]

Reaction:

-

4-Fluoro-2-methylbenzaldehyde with 3-methylphenol in the presence of a copper catalyst and a base.

Step-by-Step Protocol:

-

To a reaction vessel, add 4-fluoro-2-methylbenzaldehyde (1 equivalent), 3-methylphenol (1.2 equivalents), potassium carbonate (2 equivalents), and a copper(I) catalyst (e.g., CuI, 0.1 equivalents).

-

Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 120-150 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Diagram: Proposed Synthetic Workflow

Caption: Overview of the single-crystal X-ray diffraction workflow.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head. [14]2. Data Collection: The mounted crystal is placed in an X-ray diffractometer. [13]The crystal is cooled (often to 100 K) to reduce thermal motion of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern. [19]3. Data Processing: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group. The intensities of the reflections are extracted.

-

Structure Solution: The "phase problem" is a central challenge in crystallography: the intensities of the diffracted beams are measured, but their phases are lost. [20]For small molecules, "direct methods," which use statistical relationships between the reflection intensities, are typically successful in determining the initial phases and generating an initial electron density map. [20]5. Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. [21][22]This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns. [23]6. Structure Validation: The final structure is validated using various metrics and checked for chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).

Data Interpretation and Presentation

The final output of a crystal structure analysis is a set of atomic coordinates and other parameters that describe the molecule and its arrangement in the crystal lattice.

Key Crystallographic Parameters

| Parameter | Description | Significance |

| Formula, Molar Mass | Chemical formula and molecular weight of the compound. | Basic molecular information. |

| Crystal System, Space Group | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. The space group provides a complete description of the symmetry of the crystal. | Defines the fundamental symmetry and packing of the molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |

| Volume, Z | The volume of the unit cell and the number of molecules (Z) within it. | Allows for the calculation of the crystal density. |

| Density (calculated) | The density of the crystal calculated from the unit cell volume and its contents. | A physical property of the crystalline material. |

| R-factors (R1, wR2) | Residual factors that measure the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. [23] | Key indicators of the quality and reliability of the crystal structure determination. |

| Goodness-of-Fit (GooF) | A statistical measure of the quality of the refinement. A value close to 1.0 indicates a good refinement. [21] | Assesses the overall quality of the least-squares refinement. |

Molecular Geometry and Intermolecular Interactions

The refined structure provides precise measurements of:

-

Bond Lengths: The distances between the centers of two bonded atoms.

-

Bond Angles: The angles formed by three connected atoms.

-

Torsion (Dihedral) Angles: The angles between planes through two sets of three atoms, which describe the conformation of the molecule.

The analysis of the crystal packing reveals intermolecular interactions, such as C-H···O or C-H···π interactions, which can be crucial for understanding the solid-state properties of the material.

The Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. [24][25][26]Researchers are strongly encouraged to deposit their crystal structures in the CSD to make the data publicly available and contribute to the collective knowledge of structural chemistry. [27]

Conclusion and Future Directions

The crystal structure analysis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde, as outlined in this guide, provides a blueprint for the structural elucidation of novel diaryl ether compounds. The detailed three-dimensional information obtained from such an analysis is invaluable for:

-

Validating synthetic products.

-

Guiding structure-activity relationship (SAR) studies in drug discovery by revealing the bioactive conformation. [3]* Informing the design of new molecules with improved properties.

-

Understanding polymorphism, which is critical for the development of solid dosage forms in the pharmaceutical industry. [15] By following the rigorous experimental and computational workflow described herein, researchers can unlock the atomic-level insights that are essential for advancing the fields of medicinal chemistry, materials science, and beyond.

References

-

Cambridge Structural Database - Wikipedia. Available at: [Link]

-

The Cambridge Structural Database - PMC - NIH. Available at: [Link]

-